![molecular formula C8H18NO4P B14347416 Dipropyl [2-(hydroxyimino)ethyl]phosphonate CAS No. 92979-61-8](/img/structure/B14347416.png)
Dipropyl [2-(hydroxyimino)ethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropyl [2-(hydroxyimino)ethyl]phosphonate is an organophosphorus compound that contains a phosphonate group This compound is characterized by the presence of a hydroxyimino group attached to an ethyl chain, which is further bonded to a phosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl [2-(hydroxyimino)ethyl]phosphonate can be achieved through several methods. One common approach involves the reaction of phosphonic acid derivatives with appropriate alkylating agents. For instance, the reaction of phosphonic acid with dipropylamine in the presence of a dehydrating agent can yield the desired compound . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dipropyl [2-(hydroxyimino)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphonate group under mild conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Aminoethyl phosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dipropyl [2-(hydroxyimino)ethyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters and other derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphonate metabolism.
Medicine: Explored for its potential use in drug development, particularly as a prodrug for delivering active phosphonic acid derivatives.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dipropyl [2-(hydroxyimino)ethyl]phosphonate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phosphonate group can mimic phosphate groups, allowing the compound to interfere with phosphate-dependent processes in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dipropyl phosphonate
- Diethyl [2-(hydroxyimino)ethyl]phosphonate
- Dimethyl [2-(hydroxyimino)ethyl]phosphonate
Uniqueness
Dipropyl [2-(hydroxyimino)ethyl]phosphonate is unique due to its specific combination of a hydroxyimino group and a dipropyl phosphonate group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the hydroxyimino group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
92979-61-8 |
|---|---|
Molekularformel |
C8H18NO4P |
Molekulargewicht |
223.21 g/mol |
IUPAC-Name |
N-(2-dipropoxyphosphorylethylidene)hydroxylamine |
InChI |
InChI=1S/C8H18NO4P/c1-3-6-12-14(11,8-5-9-10)13-7-4-2/h5,10H,3-4,6-8H2,1-2H3 |
InChI-Schlüssel |
USRYHWNJUGTEPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(CC=NO)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14347339.png)
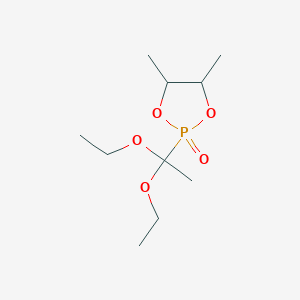
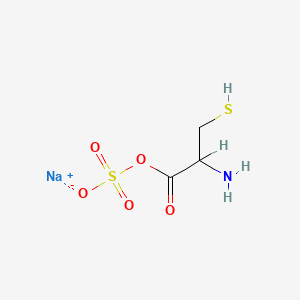
![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)
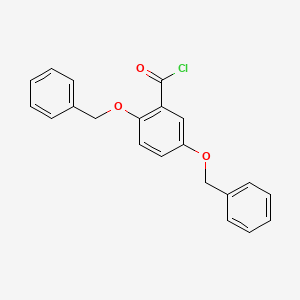
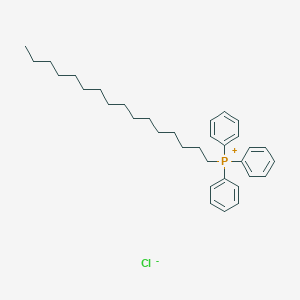
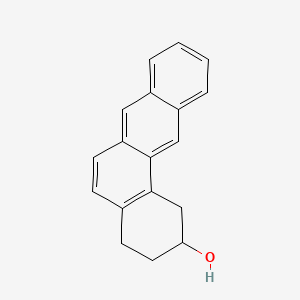
![3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14347384.png)
![3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid](/img/structure/B14347387.png)
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)
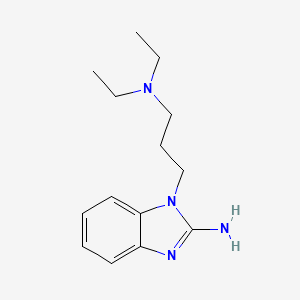
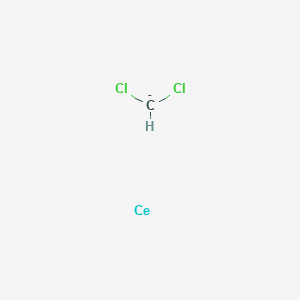
![N-(5-Isocyanato-2-methylphenyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347427.png)

